3-Azepan-1-yl-2-methylpropanoic acid

Beschreibung

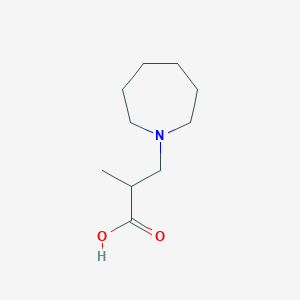

3-Azepan-1-yl-2-methylpropanoic acid (CAS: 31035-71-9) is a substituted carboxylic acid featuring a seven-membered azepane ring attached to a methyl-branched propanoic acid backbone. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.27 g/mol . Despite its discontinued commercial availability (as noted by CymitQuimica in 2025), it remains a subject of interest in medicinal chemistry for its unique heterocyclic framework .

Eigenschaften

IUPAC Name |

3-(azepan-1-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(10(12)13)8-11-6-4-2-3-5-7-11/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOKWVGHGGCTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azepan-1-yl-2-methylpropanoic acid typically involves the reaction of azepane with 2-methylpropanoic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the azepane and the carboxylic acid group of 2-methylpropanoic acid. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative coupling reagents or catalysts may be explored to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Azepan-1-yl-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The azepane ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azepane derivatives.

Wissenschaftliche Forschungsanwendungen

3-Azepan-1-yl-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Azepan-1-yl-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The azepane ring can act as a scaffold, allowing the compound to bind to specific molecular targets and influence biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 3-Azepan-1-yl-2-methylpropanoic acid with three analogous compounds, focusing on molecular features, stability, and reported applications.

Key Findings:

Ring Size and Flexibility: The azepane ring in this compound provides greater conformational flexibility compared to the rigid dihydroisoquinoline system in Compound 1. This flexibility may enhance binding to protein targets with dynamic binding pockets .

Stability : The azepane derivative exhibits superior stability compared to Compound 4, which is prone to hydrolysis. However, its storage conditions remain unspecified in available literature, unlike Compound 2, which has explicit handling guidelines .

Biologische Aktivität

3-Azepan-1-yl-2-methylpropanoic acid, a compound featuring a seven-membered azepane ring, has garnered attention in recent years due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . The compound contains an azepane ring, which contributes to its unique conformational flexibility and interaction with biological targets. This structural feature may enhance its activity compared to similar compounds with smaller ring sizes, such as piperidine or pyrrolidine derivatives.

Biological Activities

Research indicates that this compound exhibits various biological activities , including:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

- Antiviral Effects : Preliminary investigations indicate that the compound may inhibit viral replication, although detailed mechanisms remain to be elucidated.

- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Interaction with Receptors : The azepane ring can interact with various biological receptors and enzymes, modulating their activity.

- Hydrogen Bonding : The propanoic acid moiety can form hydrogen bonds, facilitating interactions with target biomolecules.

- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and antiviral activities.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Ring Type | Notable Activity |

|---|---|---|

| 3-(Piperidin-1-yl)propanoic acid | Six-membered | Antimicrobial |

| 3-(Morpholin-4-yl)propanoic acid | Six-membered | Antiviral |

| 3-(Pyrrolidin-1-yl)propanoic acid | Five-membered | Antitumor |

| This compound | Seven-membered | Antimicrobial, Neuroprotective |

This table illustrates how the larger azepane ring may confer distinct biological activities compared to its smaller counterparts.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains, demonstrating significant inhibition at low concentrations.

- Neuroprotection : Research involving animal models of neurodegeneration showed that treatment with this compound resulted in reduced neuronal loss and improved cognitive function .

- Drug Development : Ongoing investigations are exploring the use of this compound as a scaffold for developing new therapeutic agents targeting various diseases due to its favorable pharmacological profile.

Q & A

Q. What thermodynamic parameters govern the compound’s stability in aqueous solutions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperature (~180°C under nitrogen).

- Hydrolysis kinetics : Conduct pH-rate profiling (pH 1–13) at 37°C; calculate activation energy (Eₐ) via Arrhenius plots. Data from analogous compounds suggest Eₐ ~45 kJ/mol for ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.